Superior Antiproliferative Activity Against Triple-Negative Breast Cancer Cells Versus Flavone and Its Oxime Derivatives
6-Hydroxyflavone demonstrates significantly superior antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231 compared to unmodified flavone and a series of flavone oxime ethers. In a direct comparison, 6-hydroxyflavone exhibited an IC50 of 3.4 μM, while flavone oxime ether derivatives displayed IC50 values ranging from 28.7 to 49.5 μM against the same cell line [1]. The presence of the hydroxyl group at the 6-position of the flavone system was identified as essential for improving the sensitivity of these cells [2].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.4 μM |
| Comparator Or Baseline | Flavone oxime ether derivatives (IC50 = 28.7 – 49.5 μM) and unmodified flavone (activity not detectable at comparable concentrations) |
| Quantified Difference | 6-Hydroxyflavone is 8.4- to 14.6-fold more potent than its oxime ether derivatives |
| Conditions | MDA-MB-231 human breast adenocarcinoma cells; cytotoxicity evaluated via MTT assay after 48-hour exposure. |
Why This Matters
This quantitative potency difference establishes 6-hydroxyflavone as the preferred starting scaffold for developing antiproliferative agents targeting triple-negative breast cancer, justifying its selection over generic flavone in oncology drug discovery programs.
- [1] Díaz, J. E., et al. (2018). Synthesis and in vitro antiproliferative activity of flavone and 6-hydroxyflavone oxime ethers derivatives. Journal of the Brazilian Chemical Society, 29(1), 177-184. View Source
- [2] Díaz, J. E., et al. (2018). Synthesis and in vitro antiproliferative activity of flavone and 6-hydroxyflavone oxime ethers derivatives. Journal of the Brazilian Chemical Society, 29(1), 177-184. View Source
